Shatavarin IV

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Shatavarin IV steroidal saponin biosynthesis pathway

Proposed Biosynthetic Pathway for Shatavarin IV

The following diagram outlines the hypothesized pathway from primary metabolism to the final saponin structure, integrating the key stages and enzymes listed in the table.

This diagram visualizes the multi-stage journey from universal metabolic building blocks to the complex this compound molecule. The pathway proceeds from the mevalonate pathway to form the fundamental isoprenoid units, which are assembled into the squalene backbone. This backbone is then cyclized and modified into the steroidal sapogenin structure, with Cytochrome P450s (CYPs) playing a critical role in creating the unique structure of sarsasapogenin. Finally, UDP-glycosyltransferases (UGTs) attach specific sugar sidechains to form the complete this compound saponin [1].

Key Experimental Approaches for Pathway Elucidation

The current understanding of this pathway is largely derived from modern functional genomics techniques. The table below summarizes the core methodologies that have been successfully applied to Asparagus racemosus to identify the genes involved [2] [1] [3].

| Method | Application in Pathway Research | Key Findings / Outputs |

|---|---|---|

| Transcriptome Sequencing & De Novo Assembly | Profiling gene expression across tissues (root, leaf, fruit) to identify transcripts involved in secondary metabolism. | Generated extensive catalogs of unigenes (e.g., 126,861 in [1]); identified tissue-specific expression, with roots rich in saponin biosynthesis genes. |

| Differential Gene Expression Analysis | Comparing transcript levels (e.g., root vs. leaf) to find genes preferentially expressed in saponin-producing tissue. | Discovered root-specific or root-enriched transcripts for enzymes like Squalene Synthase (SQS), Cytochrome P450s (CYPs), and Glycosyltransferases (UGTs) [1]. |

| Gene Expression Validation (qRT-PCR) | Confirming the expression patterns of putative biosynthetic genes identified from transcriptome data. | Validated root-specific expression of 27 secondary metabolite-related transcripts [1]; used to check expression of flavonoid pathway genes [3]. |

| Methyl Jasmonate (MeJA) Induction | Using MeJA, a known elicitor of plant defense and secondary metabolism, to study pathway regulation. | Monitored induced expression of saponin-related genes over time (3, 5, 12 hours), confirming their role in inducible biosynthesis [1]. |

Research Gaps and Future Directions

Despite significant progress, several challenges remain in fully elucidating the this compound pathway:

- Enzyme Specificity: While many candidate CYPs and UGTs have been identified, their specific catalytic functions and the order in which they act are not yet experimentally verified [1].

- Pathway Localization and Transport: The subcellular organization of the pathway and the mechanisms of intermediate transport between compartments are still unknown.

- Heterologous Reconstitution: The complete pathway has not been reconstructed in a heterologous system like yeast, which is a crucial step for scalable production [2].

Future research should focus on the functional characterization of candidate enzymes through heterologous expression and in vitro assays, which will be essential for completing the pathway map.

References

Shatavarin IV IR mass spectroscopy characterization data

Chemical Identity & Structural Data

For a foundational understanding, here are the core chemical identifiers and structural details of Shatavarin IV.

| Property | Description |

|---|---|

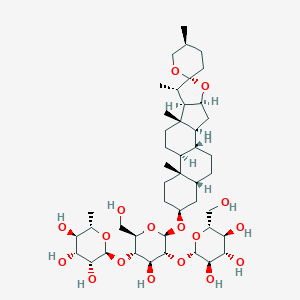

| IUPAC Name | (3β,5β,25S)-Spirostan-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-[β-D-glucopyranosyl-(1→2)]-β-D-glucopyranoside [1] |

| Synonyms | Asparanin B, Curillin H [1] |

| CAS Registry Number | 84633-34-1 [1] [2] |

| Chemical Formula | C₄₅H₇₄O₁₇ [2] [3] |

| Molecular Weight | 887.06 g/mol [3] |

| Canonical SMILES | C[C@H]1CC[C@@]2(OC1)O[C@H]3C[C@H]4[C@@H]5CC[C@@H]6CC@H[C@H]5CC[C@]4(C)[C@H]3[C@@H]2C)O[C@@H]7OC@HC@@HC@HC@@H[C@H]8O)C@H[C@H]7O[C@@H]9OC@HC@@HC@H[C@H]9O [1] |

Analytical Protocols & Characterization Data

The following tables detail the experimental methodologies and findings related to the isolation and characterization of this compound.

Isolation and Purity Assessment

| Aspect | Experimental Details |

|---|---|

| Source Material | Roots of Asparagus racemosus Willd. [4] |

| Extraction | Dried root powder defatted with hexane, then extracted with methanol [4]. |

| Isolation | Methanolic extract subjected to column chromatography [4]. |

| Purity Analysis | High-Performance Thin Layer Chromatography (HPTLC) [4]. |

| Critical Parameter | Isolation is affected by atmospheric temperature. Maximum yield and purity (401.1 mg from 250g powder, 66% purity) were achieved at 17-22 °C [4]. |

| Commercial Purity | ≥85.0% (HPLC) and 99.83% are available as analytical standards [1] [3]. |

The workflow below summarizes the key stages in the isolation and characterization of this compound.

This compound isolation and characterization workflow.

Spectroscopic and Spectrometric Characterization

| Method | Key Details & Applications |

|---|---|

| Infrared (IR) Spectroscopy | Used for identification of the isolated compound alongside melting point and Mass analysis [4]. |

| Mass Spectrometry (MS) | Electrospray Ionization (ESI-MS/MS): Used for quantification in complex samples with an LOD of 2.5 ng/mL [5]. Also used to confirm molecular structure [6]. |

| Nuclear Magnetic Resonance (NMR) | Extensive spectroscopic analyses including NMR were used to confirm the structure of isolated Shatavarin-IV [6]. |

| HPLC/Tandem MS | Validated Method: Isocratic elution (Water-Acetonitrile, 0.1% Acetic acid). Column: Luna C18. Flow Rate: 0.8 mL/min. Linear Range: 7.5-254 ng/mL. Used for QC of dietary supplements [5]. |

Biological Activity & Research Applications

This compound exhibits a range of significant biological activities, as summarized in the table below.

| Biological Activity | Research Findings |

|---|---|

| Anticancer Agent | Induces G0/G1 phase cell cycle arrest and inhibits Epithelial-to-Mesenchymal Transition (EMT) in gastric cancer (AGS) cells under hyperglycemic conditions [7]. Shows activity against breast, colorectal, and renal cancer cell lines [7]. Elicits lifespan extension and alleviates Parkinsonism in C. elegans [3]. |

| Antiviral Activity | Inhibits HIV-1 replication and ameliorates HIV-1-induced mitochondrial dysfunction (oxidative stress, calcium overload) in vitro [8]. |

| Immunological Adjuvant | Safe up to 0.1 mg in mice and elicits IgG and IgG2b humoral immune responses against S. aureus bacterin, though cell-mediated response is lesser than commercial Quil-A saponin [9] [6]. |

| Safety & Toxicology | A Shatavari-based low-alcohol nutraceutical beverage was found safe in acute and subacute toxicity studies in mice, showing no adverse effects or mortality [10]. |

The diagram below illustrates the multi-faceted biological mechanisms of action of this compound based on recent research.

Multifaceted biological mechanisms of this compound.

Key Insights for Researchers

- Characterization Gap: The most significant gap in the available literature is the lack of specific IR spectral data (e.g., characteristic peak values). Your research may require primary literature search for full spectroscopic papers or analysis of a commercially available standard.

- Isolation Critical Factor: The finding that lower temperatures (17-22 °C) are critical for obtaining higher yield and purity during isolation is a vital practical consideration for reproducing the protocol [4].

- Analytical Standard Availability: The commercial availability of this compound as an analytical standard [1] [3] is a key resource for developing and validating in-house quantitative methods, such as the HPLC/tandem MS protocol described in [5].

References

- 1. This compound analytical standard 84633-34-1 [sigmaaldrich.com]

- 2. This compound | C45H74O17 [supremepharmatech.com]

- 3. This compound (Asparanin B) | Anticancer Agent [medchemexpress.com]

- 4. Isolation and characterization of this compound from root of ... [hero.epa.gov]

- 5. an example of quantitative determination of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 6. Shatavarin-IV saponin adjuvant elicits IgG and IgG2b ... [pmc.ncbi.nlm.nih.gov]

- 7. Shatavarin-IV, a steroidal saponin from Asparagus ... [sciencedirect.com]

- 8. Mitochondrial resilience and antioxidant defence against ... [pmc.ncbi.nlm.nih.gov]

- 9. Shatavarin-IV saponin adjuvant elicits IgG and IgG2b ... [sciencedirect.com]

- 10. Toxicological evaluation of Asparagus racemosus – based ... [pubs.rsc.org]

Shatavarin IV sources Asparagus species distribution

Shatavarin IV Source and Anticancer Evidence

| Aspect | Key Findings |

|---|---|

| Primary Botanical Source | Roots of Asparagus racemosus (Shatavari) [1] [2]. |

| Quantification Method | Validated HPTLC method [1] [3]. |

| Key Anticancer Findings | • Shows potent cytotoxicity against breast (MCF-7), colon (HT-29), and kidney (A-498) cancer cells in vitro [1]. • Significant reduction in tumor volume and viable tumor cell count in Ehrlich ascites carcinoma mouse models [1]. • Restoration of hematological parameters towards normal levels in vivo [1]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.

Extraction, Isolation, and Quantification of this compound

The following workflow details the process for obtaining and quantifying this compound from Asparagus racemosus roots [1].

Isolation and analysis workflow for this compound.

- Extraction and Fractionation: Dried, powdered roots are sequentially macerated at room temperature with solvents of increasing polarity (e.g., chloroform, chloroform:methanol (2:1), and methanol). The active shatavarins-rich fraction (coded AR-2B) is obtained as the ethyl acetate-insoluble portion of the chloroform:methanol extract [1].

- Isolation: The fraction AR-2B is subjected to column chromatography on silica gel, eluted with solvents of increasing polarity from chloroform to methanol. This compound is isolated from the resulting fractions [1].

- Identification and Quantification (HPTLC Protocol):

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to evaluate the cytotoxic effect of this compound on cancer cell lines [1].

- Cell Lines: Human breast cancer (MCF-7), human colon adenocarcinoma (HT-29), and human kidney carcinoma (A-498) cells are commonly used [1].

- Sample Preparation: Test samples are dissolved in DMSO and diluted with culture medium to create a stock solution, which is then serially diluted to working concentrations [1].

- Procedure: Cells are seeded in 96-well plates and incubated for 24 hours. The test samples are then added at various concentrations and incubated for a set period (e.g., 3 days). Control cells are incubated with DMSO alone [1].

- Viability Measurement: MTT reagent is added. Metabolically active cells convert MTT into purple formazan crystals, which are dissolved, and the absorbance is measured. The cytotoxicity is determined by comparing the absorbance of treated cells to the control [1].

Mechanisms of Action in Cancer

The anticancer effects of Asparagus compounds, including saponins like Shatavarin and Asparagus Polysaccharide (ASP), involve multiple signaling pathways. The diagram below synthesizes the mechanisms from the cited research.

Proposed anticancer mechanism of Asparagus compounds.

- Targeting the HIF-1α/VEGF Axis: Under hypoxic conditions common in tumors, the PI3K/AKT and MAPK (ERK) signaling pathways are activated, leading to the stabilization of the transcription factor HIF-1α. This results in the increased expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of tumor growth, migration, invasion, and angiogenesis [4].

- Mechanism of Asparagus Compounds: Research indicates that Asparagus Polysaccharide (ASP) suppresses hypoxia-induced migration, invasion, and angiogenesis in hepatocellular carcinoma cells by down-regulating the expressions of p-AKT, p-mTOR, p-ERK, HIF-1α, and VEGF. This suggests that the anticancer activity is partly mediated through the inhibition of the PI3K/AKT/mTOR and MAPK/ERK pathways [4].

- Network Pharmacology Insights: Studies on Asparagus officinalis suggest its active components (e.g., quercetin, diosgenin) may target key oncogenes and signaling pathways, including the PI3K/AKT pathway, to inhibit cancer cell proliferation and induce apoptosis [5].

Research Implications and Future Directions

The evidence strongly supports this compound and related Asparagus compounds as promising natural product-derived anticancer agents. Future research should focus on:

- Expanding Species Screening: Systematically quantifying this compound content across a broader range of Asparagus species and cultivars.

- Clinical Translation: Conducting further preclinical pharmacokinetic and toxicological studies to pave the way for clinical trials in humans.

References

- 1. Shatavarins (containing this compound) with anticancer ... [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemical insights and neuro-gut axis modulation of ... [frontiersin.org]

- 3. Identification and quantification of this compound in five ... [rjptonline.org]

- 4. Asparagus Polysaccharide inhibits the Hypoxia-induced ... [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of Asparagus officinalis extract against ... [pmc.ncbi.nlm.nih.gov]

HPTLC Method Validation and Quantification of Shatavarin IV in Asparagus Species and Polyherbal Formulations

Then, I will now begin writing the main body of the application note.

Introduction

Shatavarin IV, the principal steroidal saponin in Asparagus racemosus Willd. (Shatavari), has garnered significant scientific interest due to its wide spectrum of pharmacological activities. Research has demonstrated that this bioactive compound possesses antioxidant, antiulcer, anticancer, and neuroprotective properties, making it a valuable marker compound for quality control of herbal products containing Shatavari. [1] Recent investigations have further revealed its potential in managing neurodegenerative disorders such as Alzheimer's disease, where it exhibited strong binding affinities with multiple AD-related targets including TNF-α, GSK-3 axin complex, and amyloid-β. [2]

The growing commercial demand for Asparagus racemosus in pharmaceutical and nutraceutical industries has led to concerns about the sustainability of wild populations. Recent studies have discovered this compound in other Asparagus species including A. densiflorus, A. setaceus, A. plumosus, and A. sprengeri, which could potentially alleviate pressure on A. racemosus as the primary source. [1] This finding underscores the importance of reliable analytical methods for quantifying this compound across different species and commercial formulations.

High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a preferred technique for the analysis of phytoconstituents due to its cost-effectiveness, high throughput, and robustness. The ability to analyze multiple samples simultaneously with minimal sample preparation makes it particularly suitable for routine analysis in herbal drug industries and quality control laboratories. [1] [3] This application note provides a comprehensive, validated HPTLC method for the identification and quantification of this compound in various Asparagus species and polyherbal formulations, complete with detailed experimental protocols and validation data as per ICH guidelines.

Materials and Methods

Reagents and Materials

All chemicals and reagents used should be of analytical grade. This compound reference standard (purity ≥92.5%) can be procured from commercial suppliers such as Natural Remedies Pvt. Ltd. [4] HPTLC silica gel 60 F254 pre-coated plates (20 cm × 10 cm) serve as the stationary phase. The mobile phase consists of ethyl acetate: methanol: water in the ratio of 7.5:1.5:1 (v/v/v). [1] Derivatization reagent is prepared by combining anisaldehyde-sulfuric acid in appropriate ratios.

Instrumentation

The HPTLC system should comprise of the following components:

- Sample applicator: Linomat V automatic sample applicator (Camag, Switzerland) equipped with a 100-μL syringe

- Development chamber: Twin-trough glass chamber (20 cm × 10 cm)

- Densitometer: TLC scanner III (Camag) controlled by WinCATS software

- Derivatization apparatus: Glass reagent sprayer

Sample Preparation

2.3.1 Standard Solution

Accurately weigh 3 mg of this compound reference standard and transfer to a 2-mL volumetric flask. Dissolve in and make up to volume with HPLC-grade methanol to obtain a stock solution of approximately 1.5 mg/mL. [4] Prepare working standards by appropriate dilution of the stock solution.

2.3.2 Plant Material Extraction

Reduce dried plant material to fine powder using a mechanical grinder and pass through Mesh Number 85. Accurately weigh 5 g of powdered material and extract using a Soxhlet apparatus with 100 mL of methanol for 24 hours or until the extraction is complete. [4] Evaporate the extract to dryness under reduced pressure using a rotary evaporator. Dissolve the residue in 10 mL of methanol and filter through a 0.22-μm membrane filter before HPTLC analysis.

Table 1: Solvent Systems for Extraction of this compound

| Solvent System | Extraction Efficiency | Remarks | Reference |

|---|---|---|---|

| Methanol | Highest yield | Recommended for optimal extraction | [4] |

| Ethanol | Moderate yield | Suitable for routine analysis | [4] |

| Aqueous-alcohol (95%) | Lower yield | May extract polar compounds | [4] |

HPTLC Procedure

The experimental workflow for HPTLC analysis of this compound is systematically presented below:

2.4.1 Sample Application

Activate the HPTLC plates by pre-washing with methanol and drying in an oven at 60°C for 5 minutes. Apply the standard and sample solutions as 6-mm bands using an automatic applicator, 10 mm from the bottom and 10 mm from the side of the plate, with an application rate of 100 nL/s. Maintain a distance of 4 mm between adjacent bands.

2.4.2 Chromatographic Development

Prepare the mobile phase by mixing ethyl acetate, methanol, and water in the ratio of 7.5:1.5:1 (v/v/v). Pour the mobile phase into a twin-trough chamber and saturate for 5 minutes at room temperature (23 ± 4°C). Develop the plate to a distance of 60 mm from the point of application. Remove the plate from the chamber and dry in a stream of hot air.

2.4.3 Derivatization and Scanning

Spray the developed plate uniformly with anisaldehyde-sulfuric acid reagent using a sprayer. Heat the plate at 105°C for 5 minutes until colored bands appear. Scan the plate using a densitometer at 425 nm (for direct detection) or 560 nm (after derivatization) using a deuterium lamp. [1] [5] Maintain the slit dimensions at 6.00 × 0.45 mm during scanning.

Method Validation

The HPTLC method for quantification of this compound was validated according to ICH guidelines Q2(R1) for the following parameters: [3]

Specificity

The method demonstrated excellent specificity as evidenced by the well-defined band of this compound at Rf value of 0.55 ± 0.05 in the sample solutions corresponding to the standard. [1] No interference from other components present in the extract was observed at this Rf value, confirming the method's specificity.

Linearity and Range

The linearity of the method was evaluated by analyzing standard solutions in the concentration range of 100-600 ng/band and 600-1800 ng/band. [3] [5] The calibration curve showed a linear relationship between peak area and concentration with a correlation coefficient (R²) of 0.9968-0.9993, indicating excellent linearity.

Table 2: Validation Parameters for HPTLC Method of this compound Quantification

| Validation Parameter | Results | Acceptance Criteria | Reference |

|---|---|---|---|

| Linearity range | 100-1800 ng/band | - | [3] [5] |

| Correlation coefficient (R²) | 0.9968-0.9993 | R² ≥ 0.995 | [1] [5] |

| Limit of Detection (LOD) | 14.35 ng/band | - | [3] |

| Limit of Quantification (LOQ) | 43.50 ng/band | - | [3] |

| Precision (% RSD) | ≤3.89% | RSD ≤5% | [1] |

| Recovery | 96.17% | 90-110% | [3] |

| Robustness | Within acceptable limits | RSD ≤5% | [5] |

Sensitivity (LOD and LOQ)

The method demonstrated high sensitivity with Limit of Detection (LOD) of 14.35 ng/band and Limit of Quantification (LOQ) of 43.50 ng/band. [3] These values indicate the method's capability to detect and quantify this compound at very low concentrations.

Precision

The precision of the method was evaluated in terms of intra-day and inter-day precision, expressed as percentage relative standard deviation (% RSD). The method was found to be precise with RSD value of ≤3.89%, which is within the acceptable limit of ≤5%. [1]

Accuracy

The accuracy of the method was determined by recovery studies using the standard addition method. The average recovery of this compound was found to be 96.17%, indicating excellent accuracy. [3]

Robustness

Robustness of the method was evaluated by making deliberate small changes in mobile phase composition, development distance, and chamber saturation time. The method was found to be robust as these slight variations did not significantly affect the Rf values or quantification of this compound.

Application Data

Quantification in Different Asparagus Species

The validated HPTLC method was successfully applied to quantify this compound in five different Asparagus species. The content varied significantly among species, with the highest concentration found in A. racemosus (0.22%) followed by A. setaceus (0.08%), A. sprengeri (0.06%), A. plumosus (0.04%), and A. densiflorus (0.01%). [1]

Table 3: this compound Content in Different Asparagus Species

| Plant Species | This compound Content (% w/w) | Remarks | Reference |

|---|---|---|---|

| A. racemosus | 0.22-0.40% | Highest content; recommended source | [1] [3] |

| A. densiflorus | 0.01% | Lowest content; not recommended | [1] |

| A. setaceus | 0.08% | Moderate content; potential alternative | [1] |

| A. plumosus | 0.04% | Low content; limited utility | [1] |

| A. sprengeri | 0.06% | Moderate content; potential alternative | [1] |

Seasonal Variation Studies

Recent research has investigated the seasonal variation of this compound content in A. racemosus roots collected in different seasons (ritu) as per Ayurvedic principles. The maximum content of this compound (0.0196%) and extractive value (71.91% w/w) were observed during Varsha ritu (July-August), suggesting this as the optimal collection time. [4]

Analysis of Polyherbal Formulations

The method was successfully applied to quantify this compound in polyherbal formulations containing Shatavari. The method demonstrated sufficient sensitivity and selectivity to estimate this compound in complex formulations without interference from other herbal constituents. [5]

Comparison with Other Analytical Techniques

While HPTLC provides a robust and cost-effective method for quantification of this compound, HPLC has also been employed for this purpose. HPLC methods typically use C18 columns with refractive index detection and isocratic elution with methanol-water mixtures. [4] However, HPTLC offers advantages in terms of higher throughput, lower solvent consumption, and the ability to analyze multiple samples simultaneously.

The following diagram illustrates the key decision points for method selection based on analytical requirements:

Conclusion

The validated HPTLC method described in this application note provides a reliable, precise, and accurate approach for the quantification of this compound in various Asparagus species and polyherbal formulations. The method demonstrates excellent sensitivity with LOD and LOQ values of 14.35 ng/band and 43.50 ng/band, respectively, and good linearity (R² = 0.9968-0.9993) over the concentration range of 100-1800 ng/band. [1] [3]

The discovery of this compound in other Asparagus species beyond A. racemosus opens new possibilities for sustainable sourcing of this important phytopharmaceutical. The method's application in determining seasonal variations in this compound content provides scientific validation to traditional knowledge, confirming that Varsha ritu (July-August) is the optimal time for collection of A. racemosus roots. [4]

This HPTLC method can be effectively implemented in quality control laboratories for routine analysis of raw materials and finished products containing Shatavari, as well as in research settings for chemotaxonomic studies and conservation efforts aimed at reducing the pressure on wild populations of A. racemosus.

References

- 1. Identification and quantification of this compound in five ... [rjptonline.org]

- 2. Development and Optimization of Piracetam ... [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) Quantitative evaluation of this compound by high ... [academia.edu]

- 4. Seasonal evaluation of Shatavarin-IV by HPLC for the best... [journals.lww.com]

- 5. WJPR - Abstract [wjpr.net]

Comprehensive Application Notes and Protocols: HPLC-UV Analysis of Shatavarin IV in Asparagus racemosus Root Extracts

Introduction

Shatavarin IV is a major steroidal saponin predominantly found in the roots of Asparagus racemosus Willd., a plant renowned in traditional Ayurvedic medicine. This bioactive compound has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, antioxidant, and antiviral properties. The quantitative analysis of this compound presents particular challenges due to its complex chemical structure, natural variability in plant sources, and the presence of similar compounds in crude extracts that can interfere with accurate quantification. These application notes provide detailed protocols for the reliable quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), incorporating method validation parameters and practical insights to assist researchers in obtaining reproducible results for both quality control and research applications.

The structural complexity of this compound, with its molecular formula C₄₅H₇₄O₁₇ and molecular weight of 887.1 g/mol, necessitates optimized chromatographic conditions for effective separation from other plant constituents. Furthermore, the seasonal variations in this compound content observed in Asparagus racemosus roots highlight the importance of robust analytical methods for standardizing herbal preparations. Research has demonstrated that the highest yield of this compound is obtained during the Varsha ritu (July-August) season, with quantitative analysis revealing approximately 0.0196% content in methanolic extracts during this period. These notes consolidate the most current methodologies to address the analytical challenges associated with this compound quantification, providing researchers with standardized protocols applicable to various research and development settings.

HPLC-UV Analytical Conditions

Instrumentation and Parameters

The chromatographic separation of this compound requires specific instrumentation and carefully optimized parameters to achieve adequate resolution from closely related compounds in complex root extracts. Based on validated methods from recent literature, the following standardized conditions are recommended for routine analysis of this compound in Asparagus racemosus root extracts:

- HPLC System: Agilent Technologies 1200 series or equivalent, equipped with quaternary pumps, manual injector, and column thermostat for maintaining stable temperature conditions during analysis.

- Detection System: Ultraviolet (UV) detection at 205 nm, which provides optimal sensitivity for the saponin structure of this compound despite the relatively low wavelength. Some methods alternatively utilize Refractive Index Detection (RID) when working with higher concentrations of this compound, though UV detection remains preferable for its superior sensitivity in most applications.

- Chromatographic Column: Reverse-phase C18 column (e.g., Eclipse XDB C18, dimensions: 4.6 mm × 150 mm, 5 μm particle size) which provides excellent separation efficiency for steroidal saponins.

- Mobile Phase: Isocratic elution with methanol and water in specific ratios, though some methods employ a binary system of methanol and HPLC-grade water without pH adjustment. The isocratic approach simplifies method implementation while providing sufficient resolution for quantitative analysis.

- Flow Rate: 1.0 mL/min with typical injection volumes of 10 μL, balancing analysis time with resolution requirements.

- Column Temperature: Maintained at 25-30°C to ensure retention time reproducibility without excessive column heating requirements.

Mobile Phase Optimization

The composition of the mobile phase critically influences the separation efficiency, peak symmetry, and overall analysis time for this compound quantification. While the specific methanol-to-water ratio may require slight adjustment based on particular column characteristics and sample matrix, the following optimized conditions have demonstrated robust performance:

Table 1: HPLC-UV Conditions for this compound Analysis

| Parameter | Specification | Alternative/Notes |

|---|---|---|

| Column Type | C18 Reverse Phase | Eclipse XDB C18 (4.6 × 150 mm, 5μm) |

| Mobile Phase | Methanol:Water (Variable ratios) | Higher methanol for faster elution |

| Elution Mode | Isocratic | Gradient possible for complex samples |

| Flow Rate | 1.0 mL/min | 0.8-1.2 mL/min acceptable range |

| Detection Wavelength | 205 nm | 190-210 nm suitable |

| Injection Volume | 10 μL | 5-20 μL depending on concentration |

| Column Temperature | 25-30°C | Ambient temperature sometimes adequate |

| Run Time | 15-25 minutes | Method-dependent |

For complex extracts containing multiple saponins with similar structures, a gradient elution method may be necessary to achieve adequate separation. In such cases, starting with a lower percentage of methanol (e.g., 60%) and gradually increasing to 90% over 20-30 minutes can effectively resolve this compound from other shatavarins and plant constituents. However, for most quality control applications where this compound is the primary analyte of interest, the isocratic method provides sufficient resolution with shorter analysis times and enhanced method robustness.

Sample Preparation Protocols

Plant Material Collection and Authentication

The initial quality of plant material fundamentally influences the accuracy and reproducibility of this compound quantification. Proper collection, authentication, and processing of Asparagus racemosus roots are essential preliminary steps that must be carefully standardized:

- Source Authentication: Roots should be botanically authenticated by a qualified taxonomist, with voucher specimens deposited in a recognized herbarium for future reference (e.g., Accession no. 23601 as referenced in published studies).

- Optimal Collection Time: Research indicates that seasonal variations significantly impact this compound content, with the Varsha ritu (July-August) period yielding the highest concentrations (0.0196% as quantified by HPLC-RID).

- Drying Procedures: Fresh roots should be washed thoroughly with tap water and shade-dried to preserve heat-labile compounds, followed by grinding to a fine powder using a mechanical grinder.

- Powder Specifications: The dried material should be powdered and passed through Mesh Number 85 (approximately 180 μm) as per Ayurvedic Pharmacopoeia standards to ensure uniform particle size for consistent extraction.

- Storage Conditions: Powdered material must be stored in air-tight containers protected from light and moisture to prevent degradation prior to analysis, with documentation of storage duration and conditions.

Extraction Methodologies

Several extraction techniques have been validated for efficient extraction of this compound from root powder, with the choice of method depending on available equipment, desired throughput, and specific application requirements:

3.2.1 Soxhlet Extraction Protocol

The Soxhlet extraction method provides efficient, continuous extraction suitable for medium to high throughput analysis, with demonstrated effectiveness for this compound:

- Sample Weight: Accurately weigh 5.0 g of powdered root material and transfer to a cellulose extraction thimble.

- Solvent Selection: Methanol has demonstrated the highest extraction efficiency for this compound (71.91% w/w extractive value), though hydroalcoholic mixtures (e.g., 70:30 ethanol:water) are also effective, particularly for broader saponin profiles.

- Extraction Duration: Conduct continuous extraction for 24 hours to ensure complete extraction of saponins, which may be tightly bound within the plant matrix.

- Solvent Removal: After extraction, evaporate the solvent under reduced pressure at temperatures not exceeding 40°C to prevent thermal degradation of this compound.

- Residue Handling: The obtained residue should be stored in a refrigerator at 2-8°C until analysis to maintain stability.

- Sample Reconstitution: For HPLC analysis, accurately weigh residues (1-250 mg) and dissolve in HPLC-grade methanol, making up to volume (2-10 mL) in volumetric flasks.

- Filtration: Prior to injection, filter samples through a 0.22 μm membrane filter to remove particulate matter that could damage the HPLC system.

3.2.2 Maceration Extraction Protocol

For situations where Soxhlet apparatus is unavailable or when processing heat-sensitive compounds, maceration provides a suitable alternative:

- Solvent Selection: Use methanol, ethanol, or hydroalcoholic solvents (70:30 ethanol:water) at a ratio of 1:4 (plant material to solvent).

- Extraction Conditions: Soak the powdered root material in the selected solvent with occasional shaking for 24 hours at room temperature.

- Filtration: Filter through Whatman No. 1 filter paper or equivalent, collecting the filtrate.

- Re-extraction: Repeat the maceration process with fresh solvent to ensure complete extraction, typically 2-3 times.

- Combination: Combine all filtrates and concentrate under reduced pressure at temperatures below 40°C.

- Preparation for Analysis: Reconstitute the dried extract in appropriate solvents for HPLC analysis as described in the Soxhlet protocol.

Table 2: Extraction Efficiency of this compound with Different Solvents

| Extraction Method | Solvent System | Extractive Value (% w/w) | This compound Content | Applications |

|---|---|---|---|---|

| Soxhlet | Methanol | 71.91% | 0.0196% | Quantitative analysis |

| Soxhlet | Hydroalcoholic (70:30) | Moderate | Not reported | General screening |

| Soxhlet | Ethanol (95%) | Lower than methanol | Not reported | Selective extraction |

| Maceration | Hydroalcoholic (70:30) | Good | Not quantified | Preparative scale |

| Maceration | Aqueous | Moderate | Not quantified | Traditional preparations |

Method Validation

Specificity and Selectivity

The specificity of an analytical method refers to its ability to accurately measure the analyte of interest in the presence of other components, a critical consideration for complex plant extracts. For this compound analysis, specificity should be demonstrated through the following approaches:

- Peak Purity: Using photodiode array detection, demonstrate that the this compound peak exhibits a homogeneous UV spectrum throughout the peak, indicating no co-eluting compounds. The peak purity index should exceed 990 for acceptable specificity.

- Retention Factor: The retention time for this compound should be sufficiently different from other extract components, with a capacity factor (k) > 2.0 to ensure adequate separation from potentially interfering compounds.

- Forced Degradation: Conduct stress studies including acid/base hydrolysis, oxidative stress, and thermal degradation to demonstrate that the method can separate this compound from its degradation products, establishing stability-indicating properties.

- Blank Chromatograms: Inject samples of extraction solvents and procedural blanks to confirm the absence of interfering peaks at the retention time of this compound.

Linearity, Range, and Sensitivity

The linear relationship between detector response and analyte concentration must be established across the anticipated concentration range for this compound quantification:

- Standard Preparation: Prepare a stock solution of this compound reference standard (purity ≥85.0%-98.0% depending on source) in HPLC-grade methanol at a concentration of approximately 1.5 mg/mL.

- Calibration Standards: Dilute the stock solution to create at least five concentration levels spanning the expected range in samples. Typical concentrations include 0.35, 0.75, and 1.5 mg/mL, though a wider range may be necessary for diverse applications.

- Linear Regression: Plot peak area against concentration and perform regression analysis. The method should demonstrate linearity with a correlation coefficient (r²) ≥ 0.999 over the working range.

- Range Determination: The validated range should extend from approximately 50% to 150% of the expected sample concentrations, typically from 0.1 to 2.0 mg/mL for this compound in root extracts.

- Sensitivity Assessment: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) using signal-to-noise ratios of 3:1 and 10:1, respectively. For this compound, LOQ values of approximately 0.1 mg/mL are generally achievable with UV detection at 205 nm.

Accuracy, Precision, and Robustness

Method validation requires comprehensive assessment of accuracy, precision, and robustness to ensure reliable performance during routine application:

Table 3: Method Validation Parameters for this compound HPLC-UV Analysis

| Validation Parameter | Experimental Procedure | Acceptance Criteria |

|---|---|---|

| Accuracy (Recovery) | Spiked samples at 3 concentration levels (50%, 100%, 150%) | Average recovery 98-102% |

| Repeatability (Intra-day Precision) | 6 replicate injections of same sample preparation | RSD ≤ 1.5% for retention time, RSD ≤ 2.0% for area |

| Intermediate Precision (Inter-day Precision) | 6 replicate injections on different days, different analysts | RSD ≤ 2.5% for retention time, RSD ≤ 3.0% for area |

| Robustness | Deliberate variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), temperature (±2°C) | No significant impact on system suitability parameters |

| Solution Stability | Repeated analysis of standard solutions stored at 2-8°C over 24-72 hours | RSD ≤ 2.0% for peak area |

The robustness of the method should be evaluated through deliberate, minor variations in critical method parameters, demonstrating that the method remains unaffected by small changes in operational conditions. Additionally, solution stability should be assessed by analyzing standard solutions over time under storage conditions, establishing appropriate expiration times for prepared solutions.

Applications in Research

Quantitative Analysis in Different Plant Parts and Seasons

The developed HPLC-UV method enables precise quantification of this compound across various research applications, providing valuable data for natural product chemistry and herbal medicine standardization:

- Seasonal Variation Studies: Application of the method has revealed significant seasonal fluctuations in this compound content, with the highest concentrations observed during Varsha ritu (July-August) at 0.0196%, informing optimal harvesting times for maximum yield.

- Plant Part Comparison: The method can be applied to compare this compound distribution across different plant parts, demonstrating that tuberous roots contain substantially higher concentrations compared to aerial parts, guiding raw material selection for pharmaceutical development.

- Extract Screening: The protocol enables rapid screening of different extraction methodologies and solvents, identifying methanolic Soxhlet extraction as the most efficient method with 71.91% extractive value.

- Quality Control: For commercial preparations, the method provides a robust quality control tool for standardizing Asparagus racemosus extracts and finished products, ensuring consistent this compound content across production batches.

- Stability Studies: The validated method serves as an essential tool for monitoring this compound stability under various storage conditions and formulation approaches, supporting shelf-life determination for herbal products.

Biological Activity Correlation

Recent research has increasingly focused on correlating quantitative this compound content with observed biological activities, leveraging the HPLC-UV method for precise compound quantification in activity-guided fractionation:

- Anticancer Activity: Studies demonstrate that this compound exhibits potent cytotoxicity against multiple cancer cell lines including MCF-7 (human breast cancer), HT-29 (human colon adenocarcinoma), and A-498 (human kidney carcinoma), with IC₅₀ values varying based on purity and concentration.

- Antiviral Properties: Recent investigations reveal that this compound shows dose-dependent inhibition of HIV-1 replication in TZM-bl cells against both X4 and R5 subtypes, with additional mitigation of HIV-1-induced mitochondrial dysfunction.

- Gastric Cancer Applications: Under hyperglycemic conditions mimicking diabetes comorbidity, this compound demonstrates significant anti-proliferative effects against AGS gastric cancer cells with an IC₅₀ of 2.463 µM, inducing cell cycle arrest at the G0/G1 phase and inhibiting epithelial-mesenchymal transition.

- Structure-Activity Relationships: The HPLC-UV method facilitates the purification of this compound for structural elucidation and investigation of structure-activity relationships, contributing to understanding its mechanism of action.

Troubleshooting and Technical Notes

Common Chromatographic Issues

Even with validated methods, analysts may encounter chromatographic challenges during routine application. The following troubleshooting guide addresses common issues and provides practical solutions:

- Peak Tailing: If the this compound peak exhibits significant tailing (asymmetry factor >1.5), consider reducing the injection volume, increasing the methanol content in the mobile phase by 5-10%, or using a column with different endcapping technology. Peak tailing often indicates secondary interactions with residual silanols on the stationary phase.

- Retention Time Drift: Gradual changes in this compound retention time may result from mobile phase evaporation (particularly with high methanol content), column degradation, or temperature fluctuations. Prepare fresh mobile phase daily, ensure adequate column thermostatting, and monitor column performance using system suitability tests.

- Reduced Sensitivity: A gradual decrease in this compound peak response may indicate UV lamp aging, detector cell contamination, or incomplete sample extraction. Regularly check lamp hours, perform detector linearity tests, and verify extraction efficiency through recovery studies.

- Baseline Noise: Elevated baseline noise at 205 nm may result from mobile phase contaminants, dissolved air, or column bleed. Use high-purity HPLC solvents, degas mobile phase thoroughly, and ensure the column is properly conditioned. The baseline noise should return to acceptable levels after proper system equilibration.

Enhanced Specificity Techniques

For analyses requiring maximum specificity, several enhanced techniques can be employed to confirm this compound identity and purity:

- LC-MS Confirmation: When available, liquid chromatography-mass spectrometry provides definitive confirmation of this compound identity through molecular weight determination (m/z 887.1 for [M+H]+) and fragmentation pattern analysis.

- Standard Addition: For complex matrices, employ the method of standard addition by spitting samples with known concentrations of this compound reference standard, confirming peak identity through consistent response increases.

- Two-Dimensional Chromatography: For extremely complex samples, employ orthogonal separation methods using different stationary phases or mobile phase conditions to verify peak homogeneity.

- HPTLC Correlation: Use High-Performance Thin Layer Chromatography with vanillin-sulfuric acid detection as a complementary method to verify this compound presence in samples, comparing Rf values with authenticated standards.

The following workflow diagram illustrates the complete analytical procedure for this compound quantification, from sample preparation to data analysis:

Figure 1: Complete Workflow for HPLC-UV Analysis of this compound in Asparagus racemosus Root Extracts

Conclusion

The HPLC-UV method detailed in these application notes provides a robust, reproducible approach for quantifying this compound in Asparagus racemosus root extracts. Through rigorous validation demonstrating acceptable specificity, linearity, accuracy, and precision, the method serves as a valuable tool for researchers engaged in natural product analysis, quality control of herbal medicines, and bioactivity-guided fractionation. The sample preparation protocols, particularly methanolic Soxhlet extraction, have been optimized to maximize this compound yield while maintaining compound integrity throughout the analytical process.

The practical applications of this methodology extend from fundamental phytochemical research to commercial quality control, with particular relevance for standardizing herbal preparations containing Asparagus racemosus. As research continues to elucidate the multifaceted pharmacological activities of this compound—including its anticancer, antiviral, and antidiabetic potential—the availability of reliable analytical methods becomes increasingly important for correlating chemical composition with biological effects. These application notes provide a comprehensive foundation for such investigations, with troubleshooting guidance to address common practical challenges encountered during method implementation.

Application Note: Isolation of Shatavarin IV via Column Chromatography

This application note provides a detailed protocol for the isolation and characterization of Shatavarin IV, a bioactive steroidal saponin, from the roots of Asparagus racemosus Willd. The method emphasizes a column chromatographic approach optimized for yield and purity.

Experimental Workflow

The diagram below illustrates the complete multi-step process for isolating and characterizing this compound.

Detailed Protocol

1. Plant Material Pre-processing

- Starting Material: Use 250 g of dried tuberous roots of Asparagus racemosus Willd., powdered [1].

- Defatting: Subject the powder to defatting using n-hexane in a Soxhlet apparatus or through maceration to remove non-polar impurities [1] [2].

2. Extraction of Crude Saponins

- Method: Use maceration at room temperature for 24 hours [1].

- Solvent: 90% Methanol [1].

- Concentration: After extraction, evaporate the combined methanolic extract on a water bath to obtain a concentrated, syrupy liquid [1].

3. Liquid-Liquid Partitioning

- Dissolve the concentrated extract in 10% methanol [1].

- Partition this solution successively with chloroform, ethyl acetate, and n-butanol to separate compounds based on polarity [1].

- The n-butanol fraction contains the saponins of interest. Collect and dry this fraction on a water bath [1].

4. Column Chromatography

- Stationary Phase: Pack a column with Silica Gel G (60-120 mesh) [1].

- Sample Loading: Dissolve the dried n-butanol fraction in a minimal quantity of 90% methanol and load it onto the column [1].

- Mobile Phase & Elution: Use Ethyl Acetate: Methanol: Water (8:1:1 v/v) as the eluent [1].

- Fraction Collection: Collect multiple fractions (e.g., 27 mL each). Monitor the fractions using TLC [1].

5. Monitoring, Pooling, and Obtaining Pure Compound

- Thin Layer Chromatography (TLC):

- Pooling Fractions: Combine fractions 10 to 22, which typically contain this compound (as confirmed by TLC against a reference standard) [1].

- Drying: Evaporate the pooled fractions at room temperature to obtain the isolated compound as a beige-colored, shiny powder [1].

Characterization and Analysis

1. Purity and Yield Assessment

- High-Performance Thin Layer Chromatography (HPTLC): The purity of the isolated compound can be determined against a this compound reference standard using HPTLC. The protocol from the search results achieved a purity of 66% and a yield of 401.1 mg from 250 g of crude powder [1].

- Physical Properties: The isolated compound is a beige, shiny powder, soluble in water and methanol, with a reported melting point of 250-255 °C [1].

2. Spectroscopic Identification

- Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the functional groups. Key IR absorptions include:

- 3398 cm⁻¹: O-H stretch (alcohol)

- 2935 cm⁻¹: Alkyl C-H stretch

- 1448 cm⁻¹ & 1375 cm⁻¹: CH₃ of ketone

- 1120 cm⁻¹ & 1066 cm⁻¹: C-O stretching [1]

- Mass Spectrometry (ESI-MS): Confirm the molecular weight and formula. The [M+Na]⁺ adduct should appear at m/z 909.61, corresponding to the molecular formula C₄₅H₇₄O₁₇ [1].

Key Experimental Data

The table below summarizes critical quantitative data from the isolation process.

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | 250 g dried root powder | [1] |

| Total Yield | 401.1 mg | [1] |

| Purity (HPTLC) | 66% | [1] |

| Key TLC Rf | ~0.45 ± 0.05 | [1] |

| Melting Point | 250 - 255 °C | [1] |

| Molecular Formula | C₄₅H₇₄O₁₇ | [1] |

| Critical Temp. Range | 17 - 22 °C (for isolation) | [1] |

Key Practical Considerations

- Temperature Control: The isolation process is sensitive to atmospheric temperature. The highest yield and purity were achieved at lower temperatures (17-22 °C). Higher temperatures can lead to degradation of this compound [1].

- Best Procurement Time: For the highest content of this compound in the raw plant material, root tubers should be collected during Varsha Ritu (the rainy season, July-August in India) [3].

- Alternative Sources: this compound can also be isolated from the fruits of Asparagus adscendens using a similar multi-step chromatographic approach, though the root of A. racemosus remains the primary source [2].

References

Application Notes: Extraction and Isolation of Shatavarin IV

The following protocol, primarily adapted from a study that isolated 401.1 mg of Shatavarin IV from 250 g of crude root powder with 66% purity, details a method for extracting and isolating the steroidal saponin this compound [1].

Detailed Experimental Protocol

1. Plant Material Preparation

- Raw Material: Use dried, tuberous roots of Asparagus racemosus Willd. [1].

- Authentication: Authenticate plant material botanically. A voucher specimen should be deposited in a herbarium for future reference [2] [3].

- Processing: Wash roots, shade-dry thoroughly, and mill into a coarse powder. Pass the powder through an 85-mesh sieve for uniform particle size [2] [4].

2. Defatting and Extraction

- Defatting: Load 250 g of root powder into a Soxhlet apparatus. Defat using n-hexane until the extract is clear [1].

- Methanol Extraction: Subject the defatted marc to repeated maceration with 90% methanol at room temperature for 24 hours [1]. Alternative methods like Soxhlet extraction with methanol can also be used [2].

- Concentration: Combine the methanolic extracts and concentrate using a rotary evaporator under reduced pressure to obtain a syrupy liquid mass [1].

3. Liquid-Liquid Partitioning

- Solubilization: Dissolve the concentrated methanolic extract in a minimal volume of 10% methanol [1].

- Partitioning: Partition the resulting solution successively with chloroform, ethyl acetate, and n-butanol [1]. The n-butanol fraction contains the this compound.

- Drying: Collect the n-butanol fraction and evaporate it to dryness using a rotary evaporator [1].

4. Purification by Column Chromatography

- Adsorbent: Use Silica gel G (60-120 mesh) for packing the column [1].

- Sample Loading: Dissolve the dried n-butanol fraction in a minimal quantity of 90% methanol and adsorb onto a small amount of silica gel before loading onto the column [1].

- Elution: Elute the column with Ethyl acetate: Methanol: Water (8:1:1 v/v) [1].

- Fraction Collection: Collect multiple fractions (e.g., 27 mL each). Monitor fractions by TLC. Fractions 10-22 typically contain this compound [1].

- Critical Parameter: Temperature significantly impacts yield and purity. The highest yield and purity are obtained at lower atmospheric temperatures (17-22 °C) [1].

5. Identification, Purity, and Characterization

- TLC Analysis

- HPTLC Quantification

- Spectroscopic Characterization

- Melting Point: 250-255 °C [1].

- IR Spectroscopy: Key bands include O-H stretch (~3398 cm⁻¹), alkyl C-H stretch (~2935 cm⁻¹), and C-O stretching (~1120 cm⁻¹ and ~1066 cm⁻¹) [1].

- Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESIMS) shows a characteristic [M+Na]⁺ ion at m/z 909.61, confirming the molecular formula C₄₅H₇₄O₁₇ [1].

Key Experimental Data

The table below summarizes quantitative data from various studies for cross-reference and comparison.

| Parameter | Reported Data | Source / Context |

|---|---|---|

| Extraction Yield | 401.1 mg from 250 g powder (66% purity) | Isolation from roots via column chromatography [1] |

| This compound Content in Root | 0.38% - 0.39% (dry weight) | HPTLC analysis of intercropped vs. sole crops [4] |

| Optimal Harvest for Content | 0.0196% in Varsha Ritu (Jul-Aug) | HPLC quantification across seasons [2] |

| Chromatographic Purity | 66% (HPTLC) | Post-isolation purity check [1] |

| Critical Isolation Temp. | 17-22 °C | Higher temperatures cause degradation [1] |

Experimental Workflow Diagram

The following diagram visualizes the multi-step process for extracting and isolating this compound.

Key Considerations for Researchers

- Seasonal Variation: The concentration of this compound in the roots is subject to seasonal variation. For optimal yield, plan the procurement of raw material during Varsha Ritu (the monsoon season, July-August) when the bioactive content is found to be highest [2].

- Analytical Techniques: HPTLC is a robust and widely used method for the quantitative analysis of this compound in plant extracts and finished products, with validated methods available for precision, specificity, and accuracy [4] [5].

- Bioactive Potential: The isolated this compound is not just a marker compound; it has demonstrated significant neuromodulatory potential by enhancing synaptic acetylcholine levels and nicotinic acetylcholine receptor activity, supporting its relevance in neuropharmacological research [6].

References

- 1. innovareacademics.in/journals/index.php/ijpps/article/download/5324... [innovareacademics.in]

- 2. Seasonal evaluation of Shatavarin-IV by HPLC for the best... [journals.lww.com]

- 3. Development and Optimization of Piracetam ... [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) HPTLC Method Development and Analysis of Bioactive Marker... [academia.edu]

- 5. Phytochemical insights and neuro-gut axis modulation of ... [frontiersin.org]

- 6. Neuromodulatory potential of Asparagus racemosus and ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Shatavarin IV Anticancer Activity through Apoptosis Gene Expression Modulation

Introduction to Shatavarin IV as a Natural Anticancer Agent

This compound is a principal steroidal saponin isolated from the roots of Asparagus racemosus (Wild), a plant with extensive history in traditional medicine systems. Recent scientific investigations have validated its significant anticancer properties across multiple experimental models, positioning it as a promising candidate for oncotherapeutic development. The compound exerts its antitumor effects primarily through modulation of apoptotic pathways, specifically by regulating the expression and balance of key BCL2 family proteins that control programmed cell death. Research demonstrates that this compound induces selective cytotoxicity against various cancer cell lines while showing potential to reduce tumor burden in vivo, with its mechanism rooted in the fundamental regulation of mitochondrial apoptosis [1].

The growing interest in this compound stems from its ability to target apoptosis resistance, a hallmark of cancer that often undermines conventional chemotherapy efficacy. Unlike cytotoxic agents that cause indiscriminate cellular damage, this compound appears to specifically activate the intrinsic apoptotic pathway through precise molecular interventions. This targeted approach offers potential advantages for therapeutic development, including potentially reduced side effects and ability to overcome treatment resistance. Current evidence indicates that the compound's activity centers on its capacity to alter the BCL2/BAX expression ratio, thereby triggering mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation [2] [3] [1].

Molecular Mechanisms of Action - Regulation of Apoptotic Pathways

BCL2 Family Protein Regulation and Mitochondrial Apoptosis

The BCL2 protein family serves as the central regulatory nexus of the intrinsic apoptotic pathway, maintaining a delicate balance between cellular survival and death. This family comprises three functional subgroups: anti-apoptotic proteins (including BCL2, BCL-XL, MCL1), pro-apoptotic effector proteins (BAX, BAK), and BH3-only activator/sensitizer proteins (BID, BIM, PUMA, Bad). In healthy cells, anti-apoptotic members bind and sequester pro-apoptotic proteins, maintaining mitochondrial integrity and preventing apoptosis initiation. This compound fundamentally alters this balance by modulating gene expression to favor apoptosis induction [4] [5].

This compound induces a pro-apoptotic gene expression profile characterized by significant upregulation of BAX and concurrent downregulation of BCL2. Quantitative gene expression analysis in NCI-H23 human lung carcinoma cells revealed that 24-hour treatment with this compound resulted in an approximately 5-fold increase in BAX expression and a corresponding decrease in BCL2 expression to approximately 40% of baseline levels. This dramatically alters the BCL2/BAX ratio, a critical determinant of cellular fate. The increased BAX expression promotes formation of BAX oligomers in the mitochondrial outer membrane, creating pores that facilitate cytochrome c release into the cytosol. Concurrent BCL2 downregulation removes the inhibitory constraint on mitochondrial apoptosis, further promoting this process [3].

Caspase Activation and Downstream Apoptotic Execution

Following mitochondrial membrane permeabilization, this compound treatment initiates a caspase activation cascade that executes the apoptotic program. Cytochrome c released from mitochondria forms the apoptosome complex with Apaf-1 and procaspase-9, leading to caspase-9 activation. Active caspase-9 then cleaves and activates effector caspases (caspase-3, -6, -7), which systematically dismantle the cell through proteolytic cleavage of vital cellular components. Research indicates that this compound treatment significantly increases cleaved caspase-9 and caspase-3 levels, confirming activation of this pathway. The critical role of caspase activation in this compound-mediated cytotoxicity underscores its dependence on the intrinsic apoptotic pathway [6] [7].

The integration of death signals at the mitochondrial level creates an irreversible commitment to apoptosis, ensuring efficient elimination of compromised cells. This compound's ability to directly modulate the core regulators of this process at the gene expression level represents a particularly effective strategy for overcoming the common anti-apoptotic adaptations in cancer cells. This mechanistic understanding provides the foundation for rational combination therapies and patient stratification approaches in subsequent drug development efforts [7] [5].

Quantitative Anticancer Activity Data

In Vitro Cytotoxicity Profile Across Cancer Cell Lines

This compound demonstrates broad-spectrum cytotoxicity against diverse human cancer cell lines, with varying sensitivity observed across different cancer types. The compound exhibits dose-dependent growth inhibition with IC50 values typically in the low micromolar range, indicating potent anticancer activity. The concentration required for half-maximal inhibition varies based on cancer type, exposure duration, and specific experimental conditions, as summarized in Table 1. Notably, research indicates that this compound maintains efficacy under hyperglycemic conditions, suggesting potential utility for cancer patients with concurrent diabetes, a population often facing therapeutic challenges [2] [3] [1].

Table 1: In Vitro Cytotoxicity Profile of this compound

| Cancer Cell Line | Cancer Type | IC50 Value | Experimental Conditions | Reference |

|---|---|---|---|---|

| NCI-H23 | Human lung carcinoma | 0.8 µM | 24-hour treatment | [3] |

| AGS | Gastric adenocarcinoma | 2.463 µM | Hyperglycemic conditions | [2] |

| MCF-7 | Human breast cancer | Not specified | 72-hour treatment | [1] |

| HT-29 | Human colon adenocarcinoma | Not specified | 72-hour treatment | [1] |

| A-498 | Human kidney carcinoma | Not specified | 72-hour treatment | [1] |

Gene Expression Modulation and Apoptotic Markers

Quantitative analysis of gene expression changes following this compound treatment reveals consistent pro-apoptotic reprogramming across multiple cancer cell types. The most significant alteration observed is the dramatic increase in BAX/BCL2 expression ratio, which shifts the balance toward apoptosis execution. Additional effects include modulation of epithelial-mesenchymal transition markers and changes in caspase activation levels. Table 2 summarizes the key quantitative changes in gene expression and protein levels associated with this compound treatment based on experimental evidence [2] [3].

Table 2: Gene Expression and Protein Level Changes Following this compound Treatment

| Parameter | Change | Experimental System | Treatment Conditions | Reference |

|---|---|---|---|---|

| BAX gene expression | ~5-fold increase | NCI-H23 human lung carcinoma cells | 24-hour treatment | [3] |

| BCL2 gene expression | ~60% decrease | NCI-H23 human lung carcinoma cells | 24-hour treatment | [3] |

| BAX/BCL2 ratio | ~8.3-fold increase | NCI-H23 human lung carcinoma cells | 24-hour treatment | [3] |

| Cleaved caspase-3 | Significant increase | AGS gastric adenocarcinoma cells | Hyperglycemic conditions | [2] |

| Cleaved caspase-9 | Significant increase | AGS gastric adenocarcinoma cells | Hyperglycemic conditions | [2] |

| E-cadherin expression | Modulated | AGS gastric adenocarcinoma cells | Hyperglycemic conditions | [2] |

Experimental Protocols & Methodologies

Cell Viability and Cytotoxicity Assessment

Objective: To evaluate the concentration-dependent effect of this compound on cancer cell viability using standardized colorimetric assays.

Materials and Reagents:

- Cancer cell lines of interest (e.g., AGS, NCI-H23, MCF-7)

- This compound (≥97% purity, prepared as 10 mM stock solution in DMSO)

- Cell culture medium appropriate for cell line (e.g., DMEM or RPMI-1640 with 10% FBS)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent

- 96-well tissue culture plates

- Microplate reader capable of measuring 450 nm (CCK-8) or 570 nm (MTT) absorbance

Procedure:

Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 μL complete medium. Include blank wells containing medium without cells for background subtraction. Incubate plates for 24 hours at 37°C with 5% CO₂ to allow cell attachment.

Compound Treatment: Prepare serial dilutions of this compound in complete medium to achieve final treatment concentrations typically ranging from 0.1 μM to 100 μM. Remove culture medium from seeded plates and add 100 μL of each concentration to test wells in triplicate or quadruplicate. Include vehicle control wells (DMSO at same concentration as highest treatment group) and positive control wells (e.g., 10 μM cisplatin).

Incubation: Incude plates for desired treatment duration (24, 48, or 72 hours) at 37°C with 5% CO₂.

Viability Assessment:

- For MTT assay: Add 10 μL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Carefully remove medium and dissolve formed formazan crystals in 100 μL DMSO. Measure absorbance at 570 nm with reference filter at 630-650 nm.

- For CCK-8 assay: Add 10 μL CCK-8 solution directly to each well and incubate for 1-4 hours at 37°C. Measure absorbance at 450 nm.

Data Analysis: Calculate percentage viability using the formula: % Viability = (Mean Absorbance of Treated Wells - Mean Absorbance of Blank Wells) / (Mean Absorbance of Control Wells - Mean Absorbance of Blank Wells) × 100. Determine IC₅₀ values using non-linear regression analysis of log(concentration) versus normalized response curves [2] [3] [1].

Gene Expression Analysis via Quantitative Real-Time PCR

Objective: To quantify changes in apoptosis-related gene expression (BAX, BCL2) following this compound treatment.

Materials and Reagents:

- TRIzol reagent or equivalent RNA isolation system

- DNase I treatment kit

- Reverse transcription kit with random hexamers and/or oligo(dT) primers

- SYBR Green qPCR master mix

- Sequence-specific primers for BAX, BCL2, and reference genes (e.g., β-actin, GAPDH)

- 96-well qPCR plates and compatible real-time PCR instrument

Procedure:

RNA Extraction:

- Culture and treat cells with desired concentrations of this compound (typically IC₅₀ concentration) for appropriate duration (typically 24 hours). Include vehicle-treated control cells.

- Lyse cells directly in culture dish using TRIzol reagent (1 mL per 10 cm² area). Incubate lysate for 5 minutes at room temperature.

- Add 0.2 mL chloroform per 1 mL TRIzol, shake vigorously for 15 seconds, and incubate for 2-3 minutes at room temperature.

- Centrifuge at 12,000 × g for 15 minutes at 4°C. Transfer aqueous phase to new tube.

- Precipitate RNA with 0.5 mL isopropanol per 1 mL TRIzol originally used. Incubate for 10 minutes at room temperature and centrifuge at 12,000 × g for 10 minutes at 4°C.

- Wash RNA pellet with 75% ethanol, air dry, and resuspend in RNase-free water.

- Determine RNA concentration and purity by spectrophotometry (A260/A280 ratio ~2.0).

DNase Treatment and cDNA Synthesis:

- Treat 1-2 μg total RNA with DNase I according to manufacturer's instructions to remove genomic DNA contamination.

- Use reverse transcription kit to synthesize first-strand cDNA using 1 μg DNase-treated RNA, random hexamers, and reverse transcriptase in 20 μL reaction volume.

- Dilute synthesized cDNA with nuclease-free water for use in qPCR reactions.

Quantitative PCR:

- Prepare reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration 200-400 nM each), and cDNA template (equivalent of 10-50 ng input RNA) in total volume of 10-20 μL.

- Run reactions in triplicate under following cycling conditions: initial denaturation at 95°C for 10 minutes; 40 cycles of 95°C for 15 seconds and 60°C for 1 minute; followed by melt curve analysis.

- Include no-template controls for each primer set to detect potential contamination.

Data Analysis:

Apoptosis Detection via Annexin V/Propidium Iodide Staining

Objective: To quantify apoptosis induction by this compound using flow cytometric analysis of phosphatidylserine externalization.

Materials and Reagents:

- Annexin V binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

- FITC-conjugated Annexin V

- Propidium iodide (PI) solution (50 μg/mL in PBS)

- Flow cytometry tubes

- Flow cytometer capable of detecting FITC (FL1) and PI (FL2 or FL3)

Procedure:

Cell Treatment and Harvest: Treat cells with this compound at desired concentrations for appropriate duration (typically 24-48 hours). Include untreated and vehicle-treated controls. Harvest both adherent and floating cells using gentle trypsinization (for adherent cells) followed by centrifugation at 300 × g for 5 minutes.

Staining:

- Wash cell pellet twice with cold PBS and resuspend in 1× Annexin V binding buffer at concentration of 1 × 10⁶ cells/mL.

- Transfer 100 μL cell suspension (1 × 10⁵ cells) to flow cytometry tube.

- Add 5 μL FITC-conjugated Annexin V and 10 μL PI solution (50 μg/mL).

- Gently vortex cells and incubate for 15 minutes at room temperature in the dark.

- Add 400 μL Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.

Flow Cytometric Analysis:

- Set up flow cytometer with appropriate compensation using single-stained controls.

- Collect a minimum of 10,000 events per sample.

- Identify populations as follows: viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺).

- Calculate percentage of total apoptosis by summing early and late apoptotic populations [9].

Signaling Pathways and Experimental Workflows

This compound-Mediated Apoptosis Signaling Pathway

The following diagram illustrates the molecular mechanism of this compound-induced apoptosis through the intrinsic pathway:

Experimental Workflow for this compound Anticancer Activity Assessment

The following diagram outlines a comprehensive experimental approach for evaluating this compound's anticancer mechanisms:

Research Applications and Development Implications

The compelling experimental data on this compound's apoptosis-inducing activity supports several promising research applications and development pathways. For basic research, this natural compound serves as a valuable chemical tool for probing BCL2 family dynamics and mitochondrial apoptosis regulation. Its ability to specifically modulate the BAX/BCL2 expression ratio provides a means to experimentally manipulate this critical checkpoint without genetic intervention. In translational research, this compound represents a promising lead compound for developing natural product-derived anticancer agents, particularly for malignancies characterized by apoptosis resistance [2] [3] [1].

From a therapeutic development perspective, this compound's efficacy under hyperglycemic conditions suggests potential application for cancer patients with concurrent diabetes, a clinical subgroup often exhibiting compromised treatment responses. Additionally, the multiple studies demonstrating activity across diverse cancer types indicate potential for broad-spectrum applications, possibly in combination with conventional chemotherapeutic agents to lower required doses and reduce side effects. The documented in vivo efficacy against Ehrlich ascites carcinoma in mouse models further supports its therapeutic potential and justifies continued preclinical development [2] [1].

Table 3: Research Applications of this compound

| Application Area | Specific Use | Advantages | Considerations |

|---|---|---|---|

| Basic Research | Apoptosis mechanism studies | Specific BAX/BCL2 modulation; Natural product structure | Potential off-target effects require controlled experiments |

| Drug Discovery | Lead compound for derivative development | Favorable cytotoxicity profile; Natural origin | Optimization needed for pharmacokinetic properties |

| Combination Therapy | Chemosensitization agent | Potential to overcome apoptosis resistance | Interaction studies with standard chemotherapeutics required |

| Translational Research | In vivo efficacy models | Demonstrated activity in EAC tumor model | Dose optimization and toxicity profiling needed |

Conclusion

This compound represents a mechanistically distinct natural anticancer agent with demonstrated efficacy across multiple experimental systems. Its primary activity through selective modulation of BAX and BCL2 gene expression positions it as both a valuable research tool and promising therapeutic candidate. The comprehensive protocols outlined herein provide robust methodologies for further investigating this compound's potential and elucidating its full spectrum of biological activities. As natural products continue to contribute significantly to oncotherapeutic development, this compound warrants continued investigation through advanced preclinical studies and mechanism-of-action research [2] [3] [1].

References

- 1. Shatavarins (containing this compound) with anticancer ... [pmc.ncbi.nlm.nih.gov]

- 2. Shatavarin-IV, a steroidal saponin from Asparagus ... [pubmed.ncbi.nlm.nih.gov]

- 3. Extraction, Quantification and Anti - Cancer Activity of Important... [phcogres.com]

- 4. The BCL2 family: from apoptosis mechanisms to new ... [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The role of BCL - 2 family proteins in regulating apoptosis ... [frontiersin.org]

- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways ... [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis Signaling Pathway: Stages, Types and Key Molecules [geneglobe.qiagen.com]

- 8. analysis of the Quantitative -related expression ... apoptosis genes [link.springer.com]

- 9. Oxyresveratrol induces apoptosis and inhibits cell viability ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Shatavarin IV Anti-HIV-1 Activity via Reverse Transcriptase Inhibition

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health burden, with approximately 39 million individuals affected worldwide and 1.3 million new infections annually according to UNAIDS 2023 data. Despite the success of antiretroviral therapies in transforming HIV into a manageable chronic condition, challenges persist including emerging drug resistance, adverse effects, and the requirement for lifelong treatment adherence. These limitations have accelerated research into novel therapeutic agents with different mechanisms of action and improved safety profiles. [1] [2]

Shatavarin IV, the principal bioactive steroidal saponin derived from Asparagus racemosus (Shatavari), has recently emerged as a promising natural product-derived candidate with demonstrated anti-HIV-1 activity. This compound exhibits a dual mechanism by directly inhibiting key viral replication enzymes, particularly reverse transcriptase (RT), while simultaneously addressing HIV-1-induced mitochondrial dysfunction. These application notes provide detailed methodologies and standardized protocols for evaluating this compound's anti-HIV-1 activity, with particular emphasis on its reverse transcriptase inhibition capabilities, to support research and development efforts in this emerging area of antiviral investigation. [1] [3]

Experimental Data Summary

Anti-HIV-1 Activity and Cytotoxicity Profile

Table 1: Anti-HIV-1 activity and cytotoxicity of Asparagus racemosus extracts and this compound

| Compound/Extract | Cell Line/System | Anti-HIV-1 Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Therapeutic Index | Viral Strains Tested |

|---|---|---|---|---|---|

| This compound | TZM-bl cells | Dose-dependent inhibition | >100 µM | >20 | X4, R5 subtypes |

| This compound | PBMCs | Dose-dependent inhibition | >100 µM | >20 | HIV-1 primary isolates |

| AQAR | TZM-bl cells | Dose-dependent inhibition | >500 µg/mL | >10 | X4, R5 subtypes |

| HAAR | TZM-bl cells | Dose-dependent inhibition | >500 µg/mL | >10 | X4, R5 subtypes |

| HAAR | PBMCs | Dose-dependent inhibition | >500 µg/mL | >10 | HIV-1 primary isolates |

| Nevirapine (control) | TZM-bl cells | 60-100 nM | >10 µM | >100 | HIV-1 NL4-3 |

EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration; Therapeutic Index: CC₅₀/EC₅₀; AQAR: Aqueous extract of Asparagus racemosus; HAAR: Hydroalcoholic extract of Asparagus racemosus; PBMCs: Peripheral blood mononuclear cells [1]

Enzyme Inhibition and Molecular Interaction Data

Table 2: Enzyme inhibition and molecular interactions of this compound

| Parameter | Reverse Transcriptase | HIV-1 Protease | HIV-1 Integrase |

|---|---|---|---|

| Inhibition Level | Strong | Moderate | Moderate |

| Molecular Interactions | Hydrogen bonds with active site residues | Hydrophobic interactions with active site | Hydrophobic interactions with catalytic core |

| Binding Affinity (in silico) | High (comparable to NNRTIs) | Moderate | Moderate |